molecular formula C9H14N4O2 B2377178 2-Cyclohexyl-4-nitropyrazol-3-amine CAS No. 1249516-65-1

2-Cyclohexyl-4-nitropyrazol-3-amine

Cat. No. B2377178
CAS RN: 1249516-65-1
M. Wt: 210.237
InChI Key: XQICHMKXWYTWJC-UHFFFAOYSA-N
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Description

2-Cyclohexyl-4-nitropyrazol-3-amine, commonly known as CNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CNPA belongs to the class of nitro-substituted pyrazoles and is known for its unique chemical properties.

Scientific Research Applications

Catalysis and Hydrogenation Processes

Research indicates that 2-Cyclohexyl-4-nitropyrazol-3-amine and related compounds are significant in catalysis and hydrogenation processes. For instance, rhodium(I) hydrido compounds exhibit effective catalysis in the hydrogenation of nitriles, producing primary amines selectively. This process is pivotal in various chemical syntheses and industrial applications (Yoshida, Okano, & Otsuka, 1979).

Electrosynthesis

The electrosynthesis of amines from nitropyrazole derivatives, like 1-ethyl-4-nitro-3-cyanopyrazole, is another significant area of application. The process involves electroreduction in acidic aqueous-alcoholic solutions, yielding various amine derivatives (Mikhal’chenko et al., 2007).

Graphene-Based Catalysis

Graphene-based catalysts utilize derivatives of nitropyrazoles, like 2-Cyclohexyl-4-nitropyrazol-3-amine, for the reduction of nitro compounds to amines. These catalysts offer advantages such as high catalytic prowess and recovery, and are used in synthesizing pharmaceuticals, dyes, and polymers (Nasrollahzadeh et al., 2020).

Organic Synthesis and Reaction Mechanisms

Studies also focus on the interaction of nitropyrazoles with amines, leading to the formation of various N,N-dimethylformamidine derivatives. Understanding these interactions is crucial for advancements in organic synthesis and medicinal chemistry (Makarov et al., 2002).

Allylic Amination

Research on the allylic amination of unactivated olefins by nitroarenes, catalyzed by ruthenium complexes, also involves nitropyrazole derivatives. This process involves a catalytic C−H functionalization, crucial in the synthesis of various organic compounds (Ragaini et al., 1999).

Combustion Behavior

The thermal decomposition and combustion behavior of high energetic nitropyrazoles are studied for applications in materials science and engineering. These studies focus on the stability and reactivity of nitropyrazoles under different conditions (Sinditskii et al., 2017).

Enantioselective Synthesis

There is also research on the enantioselective synthesis of cyclohexanones using nitro dienes and organocatalysts. This synthesis is significant in pharmaceutical and chemical industries (Vamisetti et al., 2016).

Photochemical Applications

Furthermore, studies on ruthenium nitrosyls demonstrate rapid NO delivery to proteins in aqueous solutions upon exposure to UV light, indicating potential applications in photochemistry and biology (Patra & Mascharak, 2003).

Mechanism of Action

    Target of Action

    • Primary Targets : CHPA is known to interact with specific enzymes in Mycobacterium tuberculosis (Mtb), particularly cytochrome P450 enzymes (P450s). The Mtb genome encodes 20 different cytochrome P450 enzymes, which play crucial roles in Mtb physiological functions .

    Mode of Action

    • Interaction with Targets : CHPA binds to the active site of Mycobacterial CYP 125 and CYP 121, inhibiting their function. Recent studies have shown that azoles (including CHPA) have high affinity for these enzymes, disrupting their normal activities .

    Biochemical Pathways

    • Affected Pathways : The inhibition of Mtb cytochrome P450 enzymes disrupts cholesterol metabolism and other essential pathways. For example, CYP 125 is involved in cholesterol binding, and CYP 121 is crucial for Mtb viability .
  • Pharmacokinetics ADME Properties: CHPA is a yellow crystalline solid with a molecular weight of 238.28 g/mol. It is soluble in organic solvents but has poor solubility in water under neutral conditions.

properties

IUPAC Name

2-cyclohexyl-4-nitropyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2/c10-9-8(13(14)15)6-11-12(9)7-4-2-1-3-5-7/h6-7H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQICHMKXWYTWJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=C(C=N2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexyl-4-nitropyrazol-3-amine

CAS RN

1249516-65-1
Record name 1-cyclohexyl-4-nitro-1H-pyrazol-5-amine
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